molecular formula C18H16ClN3O B1336023 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide CAS No. 588711-80-2

8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide

Cat. No.: B1336023
CAS No.: 588711-80-2
M. Wt: 325.8 g/mol
InChI Key: ZSRQOAPJMSSEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its antimicrobial effects .

Properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-2-11-6-8-12(9-7-11)16-10-14(18(23)22-20)13-4-3-5-15(19)17(13)21-16/h3-10H,2,20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQOAPJMSSEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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